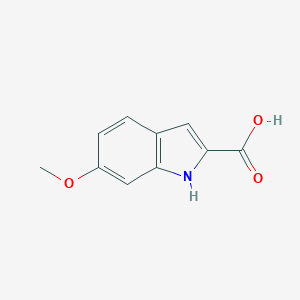

6-メトキシインドール-2-カルボン酸

概要

説明

Synthesis Analysis

The synthesis of indole derivatives often involves strategies to introduce substituents selectively at specific positions on the indole ring. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a method for C-C and C-N bond formation, highlighting the role of C-H activation in the synthesis of indole derivatives (Jing Zheng et al., 2014). Additionally, the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives illustrates the strategic development towards core moieties of bioactive compounds (Pankaj Sharma et al., 2020).

Molecular Structure Analysis

Vibrational spectroscopic studies, such as those conducted on 5-methoxyindole-2-carboxylic acid and its metal complexes, provide insight into the molecular structure and bonding characteristics of indole derivatives. These studies, utilizing infrared and Raman spectroscopy, offer detailed vibrational assignments and theoretical wavenumbers, contributing to our understanding of the structural features of indolecarboxylic acids (Barbara Morzyk-Ociepa, 2009).

Chemical Reactions and Properties

The chemical reactivity of indole derivatives is influenced by their functional groups and substitution patterns. For example, the nucleophilic substitution reaction in indole chemistry showcases the versatility of indole derivatives as electrophiles, with regioselective reactions yielding trisubstituted indole products (Koji Yamada et al., 2009). This reactivity is pivotal for the synthesis of complex indole-based structures.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. The crystal and molecular structure analyses, like those of 5-methoxyindole-3-acetic acid, reveal the arrangement of molecules in the solid state and the presence of hydrogen bonding, which can affect the compound's solubility and stability (T. Sakaki et al., 1975).

科学的研究の応用

脱メチル化反応

6-メトキシインドール-2-カルボン酸は、マイクロ波照射下でイオン液体を使用する脱メチル化反応の反応物として使用されます . このプロセスには、化合物からメチル基を除去することが含まれ、これはさまざまな化学合成プロセスで役立ちます。

ピラジノインドールジオンの調製

この化合物は、ウギ反応とマイクロ波支援環化を介したピラジノインドールジオンの調製のための反応物としても使用されます . ウギ反応は、複雑な分子の合成で広く使用されている多成分反応であり、マイクロ波支援環化は反応プロセスを加速するのに役立ちます。

イソキノリンカルボキサミドの調製

6-メトキシインドール-2-カルボン酸は、オピオイド受容体アンタゴニストとして知られているイソキノリンカルボキサミドとその誘導体の調製のための反応物として使用されます . オピオイド受容体アンタゴニストは、オピオイドの過剰摂取と中毒の治療において重要です。

神経保護特性

この化合物は、脳卒中の文脈における潜在的な神経保護特性で知られています . それは、虚血領域のサイズを減らし、酸化ストレスを減らし、長期増強(LTP)を強化することに有望な効果を示しました .

結晶構造解析

この化合物は、結晶構造の研究で使用されてきました。 それは、単結晶X線回折、赤外分光法、および密度汎関数理論(ωB97X-D)計算によって調査されています . このような研究は、化合物の物理的および化学的特性に関する貴重な洞察を提供できます。

薬理学的用途

6-メトキシインドール-2-カルボン酸の多形性の包括的な研究は、この化合物の潜在的な薬理学的用途にとって重要です . 化合物が取ることができるさまざまな形態(多形)を理解することは、製薬業界では非常に重要であり、薬物のバイオアベイラビリティと安定性に影響を与える可能性があります。

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBGANWAZJWOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328449 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16732-73-3 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 6-methoxyindole-2-carboxylic acid (MICA) and what makes it interesting for scientific research?

A: 6-methoxyindole-2-carboxylic acid (MICA) is an indole derivative recently identified as an antifungal metabolite produced by Bacillus toyonensis isolate OQ071612. [] This finding is significant as fungal infections pose a growing threat to human health, and new antifungal agents are urgently needed.

Q2: Has MICA been isolated from other natural sources?

A: While this is the first documented report on MICA production from Bacillus toyonensis, other indole derivatives are found in melanin synthesis pathways in animals. [, , ] 5-Hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C), an isomer of MICA, is a known eumelanin metabolite. [, , ]

Q3: What types of fungi does MICA show activity against?

A: Research indicates that MICA exhibits antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates. []

Q4: How stable is MICA under different conditions?

A: Studies show that purified MICA maintains its stability within a pH range of 6–7 and temperatures up to 50°C. It also retains antifungal activity in the presence of various surfactants, detergents, and enzymes. []

Q5: Have the optimal conditions for MICA production been determined?

A: Yes, response surface methodology (RSM) revealed the optimal conditions for MICA production by Bacillus toyonensis isolate OQ071612: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and a temperature of 40°C. These optimized conditions resulted in a 3.49-fold increase in MICA production. []

Q6: What are the potential implications of MICA's stability in the presence of surfactants and enzymes?

A6: This stability suggests that MICA could potentially be formulated with various excipients and might exhibit resistance to degradation by certain enzymes, which is crucial for developing effective antifungal medications.

Q7: What analytical techniques were employed to characterize and study MICA?

A: Advanced spectroscopic techniques were used to determine the structure of the purified extract as 6-methoxy-1H-indole-2-carboxylic acid. [] Although not explicitly stated for MICA, research on similar indole derivatives utilized high-performance liquid chromatography (HPLC) with electrochemical detection and mass fragmentography for quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)